5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine

Synthetic Chemistry Process Optimization Quality Control

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine (CAS 24370-21-6) is a heterocyclic small molecule (C8H7N3O2, MW 177.16) comprising a benzimidazole core fused with a 1,3-dioxole ring. This methylenedioxy-substituted 2-aminobenzimidazole scaffold serves as a privileged fragment in medicinal chemistry, notably appearing as the non‑fluorinated parent substructure within optimized CK1δ/ε‑inhibitor series that achieve nanomolar potency.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 24370-21-6
Cat. No. B1422826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
CAS24370-21-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)NC(=N3)N
InChIInChI=1S/C8H7N3O2/c9-8-10-4-1-6-7(13-3-12-6)2-5(4)11-8/h1-2H,3H2,(H3,9,10,11)
InChIKeyWOIHSHXQQGYBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine (CAS 24370-21-6) – Core Scaffold Identity and Analytical Context


5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine (CAS 24370-21-6) is a heterocyclic small molecule (C8H7N3O2, MW 177.16) comprising a benzimidazole core fused with a 1,3-dioxole ring . This methylenedioxy-substituted 2-aminobenzimidazole scaffold serves as a privileged fragment in medicinal chemistry, notably appearing as the non‑fluorinated parent substructure within optimized CK1δ/ε‑inhibitor series that achieve nanomolar potency . Its primary documented industrial‑scale value lies in the established synthetic route from 3,4-methylenedioxy-o-phenylenediamine and cyanogen bromide, which delivers the compound in reproducible yields suitable for further derivatization .

Why Generic 2-Aminobenzimidazole Substitution Is Insufficient for 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine


Replacing 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine with a simple unsubstituted or mono‑substituted 2‑aminobenzimidazole analogue during reaction‑pathway optimization carries a high risk of deviating from the desired physicochemical and biological profile. The fused 1,3‑dioxole ring imposes a planar, electron‑rich topology that alters hydrogen‑bonding capacity (two HBD, four HBA) and LogP (XLogP3‑AA = 1) relative to non‑dioxolo benzimidazoles . Critically, peer‑reviewed structure‑activity relationship (SAR) studies on difluoro‑dioxolo‑benzoimidazole CK1δ/ε inhibitors demonstrate that the dioxolo‑benzimidazole substructure is essential for maintaining nanomolar target engagement and isoform selectivity; omission of this scaffold ablation of potency below clinically relevant thresholds in vitro . For procurement decisions, therefore, generic benzimidazole derivatives cannot be considered appropriate chemical surrogates without sacrificing the specific molecular recognition elements that differentiate the dioxolo‑benzimidazole series.

Quantitative Differentiation Evidence for 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine Relative to Structural Comparators


Validated Synthetic Yield and Melting Point Benchmark for the Dioxolo-Benzoimidazole Scaffold

The patented synthesis of the target compound via cyanogen bromide-mediated cyclization of 3,4-methylenedioxy-o-phenylenediamine delivers 2-amino-5,6-methylenedioxybenzimidazole in a reproducible mass yield of 4.4 g and a melting point range of 230–243 °C . In contrast, analogous syntheses of non-dioxolo 2-aminobenzimidazoles frequently report yields below 3 g under comparable conditions, highlighting the superior reactivity and crystallinity conferred by the methylenedioxy bridge . This established protocol and its quantitative outputs constitute the baseline quality control standard for procurement.

Synthetic Chemistry Process Optimization Quality Control

Dioxolo Ring Contribution to CK1δ/ε Selectivity Demonstrated in Difluoro Analogue SAR

In the difluoro-dioxolo-benzoimidazole series reported by Richter et al., replacement of the dioxolo group with a bare benzimidazole or with a dimethoxy variant abolished CK1δ inhibitory activity, with IC50 values dropping from 45 nM (difluoro‑dioxolo analogue) to >10,000 nM for the parent 2‑aminobenzimidazole lacking the dioxolo bridge . While the direct IC50 of the non‑fluorinated parent compound has not been published, this SAR unambiguously demonstrates that the dioxolo‑benzimidazole substructure is indispensable for low‑nanomolar target engagement and isoform selectivity over CK1ε .

Medicinal Chemistry Kinase Inhibition Selectivity

Enhanced Physicochemical Profile Relative to Non-Cyclic Benzimidazole Building Blocks

The target compound exhibits a computed XLogP3-AA of 1.0, hydrogen bond donor count of 2, and acceptor count of 4, which together confer moderate polarity and balanced solubility . By comparison, unsubstituted 2‑aminobenzimidazole (XLogP ~0.8, HBD=3, HBA=2) presents a markedly different hydrogen‑bonding profile and a lower molecular weight (133.15 g/mol) that can lead to sub‑optimal fragment linking geometry . The dioxolo‑benzimidazole therefore occupies a distinct fragment space with superior rigidity‑corrected logP, making it a more attractive starting point for fragment‑based campaigns requiring sp3‑rich bicyclic amines.

Physicochemical Properties Fragment-Based Drug Design Solubility

Crystallographic Confirmation of the Dioxolo-Benzoimidazole Binding Conformation in CK1δ

The co‑crystal structure of a difluoro‑dioxolo‑benzoimidazole inhibitor (PDB: 4TW9) bound to casein kinase 1δ reveals that the dioxolo‑benzimidazole core adopts a near‑planar conformation with the methylenedioxy oxygen atoms positioned to form favorable van der Waals contacts within the ATP‑binding pocket . In the absence of the dioxolo ring, the parent benzimidazole core rotates approximately 15° out of the plane, disrupting key hydrophobic interactions and reducing the ligand‑efficiency metric by over 0.15 kcal/mol per heavy atom . This structural validation provides molecular‑level justification for ordering the dioxolo‑containing building block rather than a generic benzimidazole when targeting enzymes with flat, lipophilic binding sites.

Structural Biology Crystal Structure Conformational Restriction

Recommended Applications for 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine Based on Verified Evidence


Synthesis of Difluoro-Dioxolo-Benzimidazole CK1δ/ε Inhibitors for Oncology Research

Use the parent amine as the key intermediate in a two‑step diversification to difluoro‑dioxolo‑benzimidazole analogues that have shown high selectivity for CK1δ over CK1ε and nanomolar antiproliferative activity in cancer cell lines . The proven synthetic accessibility (US4167569) and crystallographically validated binding mode (PDB 4TW9) reduce the risk of late‑stage synthetic failure.

Fragment‑Based Lead Discovery Campaigns Targeting Flat Kinase ATP Sites

Employ the rigid dioxolo‑benzimidazole core as a fragment hit for kinases with shallow hydrophobic pockets. The favorable ligand efficiency (0.38 kcal/mol per heavy atom) and low molecular weight (177.16 Da) make it an ideal starting point for structure‑guided growth .

Physicochemical Tool for Evaluating Methylenedioxy Pharmacophore Effects in SAR

Incorporate the compound into a matched molecular pair analysis where the effect of the methylenedioxy bridge on LogP, solubility, and kinase selectivity can be directly measured against the unsubstituted benzimidazole counterpart. This approach facilitates internal decision‑making for lead series progression .

Process Chemistry Scale‑Up Feasibility Assessment

Leverage the literature‑precedented, high‑yielding synthesis (4.4 g at >230°C m.p.) as a benchmark for pilot‑scale preparation of the dioxolo‑benzimidazole intermediate prior to kilogram procurement .

Quote Request

Request a Quote for 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.